4-(2-nitrobenzyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(2-nitrobenzyl)thiomorpholine and related compounds often involves strategic functionalization of thiomorpholine or nitrobenzyl precursors. Although direct references to the synthesis of this exact compound are scarce, methods for synthesizing similar compounds can provide valuable insights. Techniques may include nitration reactions, thiol-ene chemistry for introducing the thiomorpholine moiety, or coupling reactions between appropriately functionalized precursors.

Molecular Structure Analysis

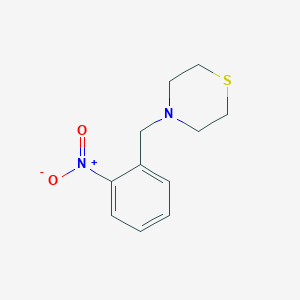

The molecular structure of 4-(2-nitrobenzyl)thiomorpholine is characterized by the presence of a nitro group attached to a benzyl unit, which is further linked to a thiomorpholine ring. This structure imparts certain electronic and steric properties to the molecule, influencing its reactivity and interaction with various substrates. Computational studies and crystallographic analysis of similar compounds can shed light on the conformational preferences, electronic distribution, and potential reactive sites within the molecule.

Chemical Reactions and Properties

The chemical reactions and properties of 4-(2-nitrobenzyl)thiomorpholine are influenced by its functional groups. The nitro group is a key functional handle that can undergo reduction, participate in nucleophilic substitutions, or act as an electrophile in certain conditions. The thiomorpholine moiety may engage in sulfur-based reactions, including oxidation or participation in nucleophilic addition reactions. Studies on similar nitrobenzyl or thiomorpholine compounds highlight the versatility of these moieties in synthetic applications.

Physical Properties Analysis

The physical properties of 4-(2-nitrobenzyl)thiomorpholine, such as solubility, melting point, and stability, are pivotal for its handling and application in various processes. These properties are determined by its molecular structure, with the polar nitro group and the heterocyclic thiomorpholine ring contributing to its overall physical profile. Insights into the physical properties can be derived from empirical data on closely related compounds.

Chemical Properties Analysis

The chemical properties of 4-(2-nitrobenzyl)thiomorpholine, including reactivity patterns, stability under different conditions, and interactions with various reagents, are key for its application in synthesis and material science. The presence of both electron-withdrawing and electron-donating groups within the molecule creates a unique chemical landscape, facilitating a wide range of reactions. Literature on analogous compounds provides a foundation for understanding the chemical behavior of 4-(2-nitrobenzyl)thiomorpholine.

For a detailed exploration of related compounds and foundational chemical principles, the following references are recommended:

- Photochromism and photoreactive properties of ortho-nitrobenzylpyridines, which may offer insights into the behavior of nitrobenzyl derivatives (Naumov, 2006).

- Synthesis and properties of conjugates of natural compounds with nitroxyl radicals, highlighting the versatility of nitro groups in modifying biological activity (Grigor’ev, Tkacheva, & Morozov, 2014).

- Analytical and environmental studies on nitrophenols, providing context on the behavior of nitro-functionalized compounds in various settings (Harrison et al., 2005).

properties

IUPAC Name |

4-[(2-nitrophenyl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGPEHUOBBPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5259102 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5675250.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5675258.png)

![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)

![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5675289.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)

![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)

![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)